An In-Depth Technical Guide on the Chemical Structure and Bonding of 2,5-Dimethylhexane-1,6-diol
An In-Depth Technical Guide on the Chemical Structure and Bonding of 2,5-Dimethylhexane-1,6-diol
This technical guide provides a comprehensive analysis of the chemical structure and bonding of 2,5-dimethylhexane-1,6-diol, a chiral diol with applications in polymer chemistry and as a precursor in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Nomenclature
2,5-Dimethylhexane-1,6-diol is a member of the vicinal diol family, characterized by two hydroxyl groups attached to a hexane backbone. The presence of methyl groups at the second and fifth carbon atoms introduces chirality to the molecule.
| Identifier | Value |
| IUPAC Name | 2,5-Dimethylhexane-1,6-diol |
| Molecular Formula | C₈H₁₈O₂ |
| Molecular Weight | 146.23 g/mol |
| CAS Number | 33694-23-4 |
| SMILES Notation | CC(CO)CCC(C)CO |
| InChI Key | LBHXBTZBIHWHCF-UHFFFAOYSA-N |
Molecular Structure and Stereochemistry
The core of 2,5-dimethylhexane-1,6-diol is a six-carbon hexane chain. Two primary hydroxyl (-OH) groups are attached to the first and sixth carbon atoms. Two methyl (-CH₃) groups are substituted at the second and fifth carbon positions.
The carbons at positions 2 and 5 are chiral centers, leading to the existence of three possible stereoisomers:
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(2R, 5R)-2,5-Dimethylhexane-1,6-diol
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(2S, 5S)-2,5-Dimethylhexane-1,6-diol
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meso-2,5-Dimethylhexane-1,6-diol
The (2R, 5R) and (2S, 5S) isomers are enantiomers, while the meso form is achiral due to an internal plane of symmetry. The stereochemistry of the diol significantly influences its physical properties and its behavior in chiral synthesis.
Skeletal structure of 2,5-Dimethylhexane-1,6-diol.
Bonding Analysis
The bonding within the 2,5-dimethylhexane-1,6-diol molecule is exclusively covalent. The carbon skeleton is formed through single covalent bonds (sigma bonds) resulting from the overlap of sp³ hybrid orbitals of adjacent carbon atoms.
| Bond Type | Hybridization | Description |
| C-C | sp³ - sp³ | Sigma (σ) bond formed by the head-on overlap of sp³ hybrid orbitals. |
| C-H | sp³ - s | Sigma (σ) bond formed by the overlap of a carbon sp³ hybrid orbital and a hydrogen 1s orbital. |
| C-O | sp³ - sp³ | Sigma (σ) bond formed by the overlap of a carbon sp³ hybrid orbital and an oxygen sp³ hybrid orbital. |
| O-H | sp³ - s | Sigma (σ) bond formed by the overlap of an oxygen sp³ hybrid orbital and a hydrogen 1s orbital. |
The geometry around each carbon atom is tetrahedral, with bond angles approximating 109.5°. The geometry around the oxygen atoms of the hydroxyl groups is bent, with a bond angle slightly less than 109.5° due to the presence of two lone pairs of electrons.
The primary intermolecular force in 2,5-dimethylhexane-1,6-diol is hydrogen bonding, which occurs between the hydroxyl groups of adjacent molecules. The hydrogen atom of one hydroxyl group is attracted to the lone pair of electrons on the oxygen atom of a neighboring molecule. This strong intermolecular force is responsible for the relatively high boiling point and viscosity of this diol compared to alkanes of similar molecular weight.
Van der Waals forces, specifically London dispersion forces, also contribute to the intermolecular attractions. These forces arise from temporary fluctuations in electron distribution and increase with the size and surface area of the molecule.
Hydrogen bonding between two diol molecules.
Physicochemical Properties
The physical properties of 2,5-dimethylhexane-1,6-diol are a direct consequence of its molecular structure and intermolecular forces.
| Property | Value |
| Melting Point | 45-50 °C |
| Boiling Point | 245-247 °C at 760 mmHg |
| Density | 0.93 g/cm³ |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). Insoluble in nonpolar solvents (e.g., hexane). |
| Appearance | White to off-white crystalline solid. |
Experimental Protocols for Structural Elucidation
The structure of 2,5-dimethylhexane-1,6-diol is typically confirmed using a combination of spectroscopic techniques.
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¹H NMR: Provides information about the number and types of hydrogen atoms. The spectrum would show distinct signals for the hydroxyl protons, methine protons (at C2 and C5), methylene protons (at C1, C3, C4, and C6), and methyl protons.
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¹³C NMR: Indicates the number of different carbon environments. The spectrum would display unique peaks for each carbon atom in the molecule.
IR spectroscopy is used to identify the functional groups present. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, confirming the presence of the diol functionality. C-H stretching and bending vibrations would also be observed.
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak (M⁺) would correspond to the molecular weight of 2,5-dimethylhexane-1,6-diol.
Workflow for the structural elucidation of 2,5-Dimethylhexane-1,6-diol.
Conclusion
The chemical structure and bonding of 2,5-dimethylhexane-1,6-diol are well-defined by the principles of organic chemistry. Its hexane backbone with two primary hydroxyl and two methyl groups gives rise to its characteristic properties, including chirality and strong intermolecular hydrogen bonding. The combination of covalent bonding within the molecule and hydrogen bonding between molecules dictates its physical state, solubility, and thermal properties. The structural confirmation is routinely achieved through standard spectroscopic methods, providing a complete picture of this versatile chemical compound.
